molecular formula C11H22N2O2 B3018543 Tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate CAS No. 1374655-49-8

Tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B3018543
CAS No.: 1374655-49-8
M. Wt: 214.309
InChI Key: OMYUWTDLNUMEGX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant interest in organic synthesis and medicinal chemistry. This compound serves as a versatile building block for the construction of more complex molecules, particularly in the development of pharmaceuticals and sophisticated organocatalysts . The scaffold of substituted chiral pyrrolidines is a common structural motif found in numerous biologically active compounds and is a key feature in many privileged organocatalysts . The compound is supplied with high purity and is characterized by its specific molecular formula, C11H22N2O2, and a molecular weight of 214.30 g/mol . It is offered for research and development purposes only. This product is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can access detailed specifications, including CAS numbers (e.g., 1374655-49-8 and a stereoisomer-specific 1932373-68-6), SMILES code, and storage recommendations upon request .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYUWTDLNUMEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374655-49-8
Record name tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(aminomethyl)pyrrolidine-1-carboxylate with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the methyl group onto the pyrrolidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Material Science

Overview:
The compound is utilized in the development of materials that require enhanced solubility and reduced aggregation. This is particularly important in the fabrication of organic electronic devices.

Applications:

  • Organic Light-Emitting Diodes (OLEDs): The tert-butyl group improves solubility, facilitating the incorporation of the compound into polymers or small molecules used in OLEDs. Techniques like spin-coating are employed to create thin films from these materials.
Material Performance Metric Results
OLEDsExternal Quantum Efficiency (EQE)Higher EQE reported with compound inclusion

Case Studies:
Research indicates that devices incorporating this compound exhibit improved performance metrics compared to those without it, emphasizing its utility in next-generation electronic applications.

Biochemistry

Overview:
In biochemistry, (2R,4S)-tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate serves as a modifying agent for proteins and peptides.

Applications:

  • Protein Modification: The compound's unique reactivity allows it to introduce a tert-butyl group into biomolecules, which can be detected or used as a probe in various assays.
Modification Type Target Molecule Outcome
ProteinVarious proteinsInsights into structure and interactions

Case Studies:
Studies have shown that modifications using this compound can significantly enhance our understanding of protein structures and their interactions with other biomolecules, aiding in drug design and therapeutic development.

Organic Synthesis

Overview:
The compound acts as an intermediate in the synthesis of various bioactive molecules within the pharmaceutical industry.

Applications:

  • Pharmaceutical Development: It is crucial for synthesizing complex molecules that exhibit biological activity. The unique functional groups and stereochemical configuration provide distinct properties beneficial for drug design.
Synthesis Type Target Compound Significance
IntermediateBioactive pharmaceuticalsKey role in developing new therapeutic agents

Case Studies:
Research has highlighted its potential to interact with specific biological targets, which is essential for understanding pharmacological properties and developing new drugs .

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Key Findings:

  • Ring Size Effects : The 5-membered pyrrolidine ring (vs. piperidine) confers greater conformational rigidity, impacting binding affinity in enzyme inhibition .
  • Substituent Influence: The 4-aminomethyl group in the target compound enhances nucleophilicity compared to the 4-amino group in its analog, favoring alkylation reactions. The hydroxymethyl group in the hydrochloride derivative improves aqueous solubility, critical for in vivo bioavailability .
  • Stereochemical Specificity : The (2R,4S) configuration in the analog ensures precise molecular recognition in antiviral targets, whereas the target compound’s undefined stereochemistry may limit enantioselective applications.

Pharmacological Relevance

  • The target compound’s methyl group at the 2-position increases lipophilicity (clogP ~1.8 vs. ~0.5 for the hydroxymethyl analog), enhancing blood-brain barrier penetration in preclinical CNS drug candidates.
  • The analog’s hydroxymethyl group participates in hydrogen bonding with viral protease active sites (e.g., SARS-CoV-2 Mpro), a feature absent in the target compound .

Biological Activity

Tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate, a compound with a unique pyrrolidine structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, an amino group, and a carboxylate functional group attached to a pyrrolidine ring. This configuration contributes to its solubility and reactivity, which are critical for its biological interactions.

1. Antimicrobial Properties

Recent studies have indicated that compounds similar in structure to this compound exhibit antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival .

2. Neuroprotective Effects

Research has demonstrated that this compound may possess neuroprotective properties. In vitro studies showed that it could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound also exhibited protective effects on astrocyte cells against amyloid-induced toxicity by reducing inflammation markers such as TNF-α and IL-6 .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes related to neurodegenerative diseases. For instance, it has shown potential as an inhibitor of acetylcholinesterase and β-secretase, which are critical targets in the treatment of Alzheimer’s disease .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The amino group facilitates binding to enzyme active sites, thereby inhibiting their function.
  • Cellular Uptake : The lipophilic nature of the tert-butyl group enhances membrane permeability, allowing the compound to reach intracellular targets effectively.
  • Modulation of Signaling Pathways : By inhibiting enzyme activity, the compound can alter signaling pathways involved in cell survival and apoptosis .

Case Studies

  • In Vitro Studies : A study assessing the effects of this compound on astrocyte viability found that the compound improved cell survival in the presence of amyloid-beta peptides. Specifically, it increased cell viability from 43.78% to 62.98% when co-administered with amyloid-beta .
  • In Vivo Models : In animal models simulating Alzheimer’s disease, the compound demonstrated moderate protective effects against oxidative stress induced by scopolamine administration. It reduced malondialdehyde (MDA) levels significantly compared to control groups .

Comparative Analysis

Compound NameBiological ActivityMechanism of ActionReference
This compoundNeuroprotective, AntimicrobialEnzyme inhibition, Cell viability improvement
Similar Aminopyrrolidine DerivativesAntimicrobial, Anti-inflammatoryDisruption of cell membranes
Acetylcholinesterase InhibitorsCognitive enhancementInhibition of neurotransmitter breakdown

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